molecular formula C17H17N5O B11191374 4-Cyano-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

4-Cyano-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11191374
M. Wt: 307.35 g/mol
InChI Key: ZICNYULZKCUXJG-UHFFFAOYSA-N
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Description

4-Cyano-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyano group, a piperidine ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

4-Cyano-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-N-[2-(morpholin-1-YL)pyrimidin-5-YL]benzamide
  • 4-Cyano-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide
  • 4-Cyano-N-[2-(piperazin-1-YL)pyrimidin-5-YL]benzamide

Uniqueness

4-Cyano-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

4-cyano-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H17N5O/c18-10-13-4-6-14(7-5-13)16(23)21-15-11-19-17(20-12-15)22-8-2-1-3-9-22/h4-7,11-12H,1-3,8-9H2,(H,21,23)

InChI Key

ZICNYULZKCUXJG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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